molecular formula C10H17NOS B13242096 (1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine

(1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine

Cat. No.: B13242096
M. Wt: 199.32 g/mol
InChI Key: DEMOLOOPUMQZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine is a secondary amine featuring a 1-methoxypropan-2-yl group linked to a 2-(thiophen-2-yl)ethyl moiety. This compound combines a methoxy-substituted propane backbone with a thiophene-containing ethylamine chain, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

1-methoxy-N-(2-thiophen-2-ylethyl)propan-2-amine

InChI

InChI=1S/C10H17NOS/c1-9(8-12-2)11-6-5-10-4-3-7-13-10/h3-4,7,9,11H,5-6,8H2,1-2H3

InChI Key

DEMOLOOPUMQZDS-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCCC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine typically involves multiple steps. One common method starts with the reaction of thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The next step involves the reaction of 2-thiopheneacetaldehyde with hydroxylamine hydrochloride to yield 2-thiopheneacetaldehyde oxime, which is finally reduced to obtain 2-thiopheneethylamine .

Industrial Production Methods

Industrial production methods for (1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine are not well-documented in the public domain. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various N-substituted derivatives .

Scientific Research Applications

(1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source (Evidence ID)
(1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine (Target) C10H17NOS* ~199.3* - 1-Methoxypropan-2-yl
- 2-(Thiophen-2-yl)ethyl
Derived from
(1-Methoxypropan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine C11H19NOS 213.34 - 1-Methoxypropan-2-yl
- 3-Methylthiophen-2-yl substituent
2-(3-Methylthiophen-2-yl)propan-1-amine C8H13NS 155.26 - Propan-1-amine chain
- 3-Methylthiophen-2-yl
(Thiophen-2-ylmethyl)({1-[4-(trifluoromethyl)phenyl]ethyl})amine C14H14F3NS 285.33 - Trifluoromethylphenyl group
- Thiophen-2-ylmethyl
1-(4-Methoxyphenyl)-2-methylpropan-2-amine C11H17NO 179.26 - 4-Methoxyphenyl
- 2-Methylpropan-2-amine

*Estimated based on structural similarity to .

Key Structural and Functional Differences

The trifluoromethylphenyl group in introduces strong electron-withdrawing effects, likely altering receptor-binding affinity compared to the target’s simpler thiophene.

Amine Backbone: The 1-methoxypropan-2-yl group in the target and may enhance solubility compared to non-polar chains in and .

Biological Implications :

  • Thiophene-containing amines (e.g., ) show promise in anticancer and CNS applications, suggesting the target compound could be explored in these areas.
  • The absence of a thiadiazole ring (cf. ) in the target may limit direct anticancer efficacy but reduce toxicity risks.

Biological Activity

(1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine is an organic compound featuring a methoxy group, a propan-2-yl group, and a thiophene ring. This unique structure positions it within the class of amines and suggests significant potential for biological activity, particularly in pharmacological applications. The compound's design allows for interactions with various biological targets, primarily through hydrogen bonding and π-π interactions, which may influence enzyme activity and receptor signaling pathways.

Chemical Structure

The chemical structure of (1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine can be represented as follows:

C12H17NO1S\text{C}_{12}\text{H}_{17}\text{N}\text{O}_1\text{S}

This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which contribute to its unique properties.

The biological activity of (1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine is hypothesized to arise from its ability to form hydrogen bonds via the amine group and engage in π-π interactions through the thiophene moiety. These interactions can modulate the activity of various enzymes and receptors, potentially leading to therapeutic effects.

Interaction Studies

Research has indicated that compounds with similar structures exhibit various biological effects. For instance:

Interaction Type Description
Hydrogen Bonding The amine group can interact with protein residues or nucleic acids.
π-π Interactions The thiophene ring can engage in interactions with other aromatic systems.

These interactions suggest that (1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine could influence biological pathways relevant to drug design.

Pharmacological Potential

The compound has shown promise in modulating enzyme functions and receptor activities. Specific areas of interest include:

  • Enzyme Modulation : The compound may affect enzyme kinetics through competitive inhibition or allosteric modulation.
  • Receptor Interaction : Potential binding to neurotransmitter receptors could lead to psychotropic effects or other neurological impacts.

Synthesis

The synthesis of (1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Thiophene Derivative : Reaction of thiophene with N,N-dimethylformamide to produce 2-thiophenecarbaldehyde.
  • Subsequent Reactions : This intermediate is reacted with isopropyl chloroacetate and further processed to yield the final amine product.

Applications

The potential applications of (1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine span several fields:

  • Medicinal Chemistry : As a lead compound in drug discovery targeting neurological disorders.
  • Materials Science : Utilization in the development of conductive polymers due to its electronic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.